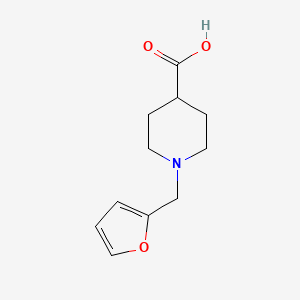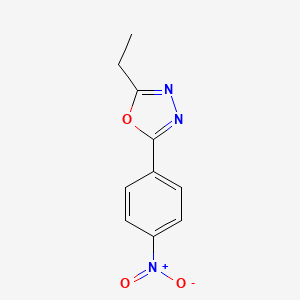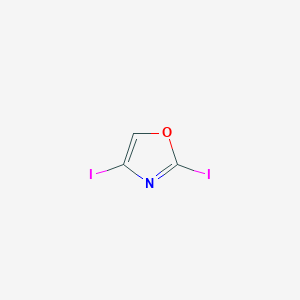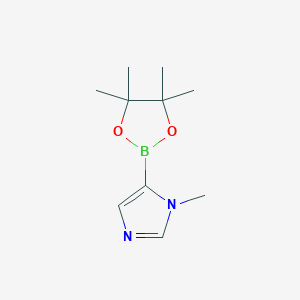
6-Methyl-5-nitroisoquinoline
Overview
Description
6-Methyl-5-nitroisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by a nitro group attached to the fifth position and a methyl group at the sixth position of the isoquinoline structure. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as 6-nitro-2-benzyl-3H-4-ketoquinazolines involves the condensation of nitro derivatives of -4H-3,1-benzoxazin-4-one with different amines, followed by reactions like oxidation and reaction with benzaldehyde to yield different derivatives . Similarly, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomers starts from bromoisoquinoline and involves a Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize 6-methyl-5-nitroisoquinoline.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial in determining their chemical reactivity and interaction with other molecules. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various nitrobenzoic acids have been determined, showing that the molecules are linked by short O—H⋯N hydrogen bonds . This information is valuable for understanding how 6-methyl-5-nitroisoquinoline might interact with other molecules and form crystalline structures.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. For instance, 6-nitro and 6-amino 2-(2H-[1,2,4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolines were synthesized using a bis-alkylation process . Additionally, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems involves vicarious nucleophilic substitution, Suzuki coupling, and reductive activation . These reactions demonstrate the potential of 6-methyl-5-nitroisoquinoline to participate in complex chemical processes, which could be exploited in pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline provides insights into the reactivity of such compounds, as it involves cyclization, nitration, and chlorination steps . The high yield of the product and the mild reaction conditions suggest that similar methods could be used to synthesize 6-methyl-5-nitroisoquinoline with good efficiency.
Scientific Research Applications
Synthesis and Reactivity
6-Methyl-5-nitroisoquinoline, a derivative of nitroisoquinoline, has been a subject of research for its synthesis and reactivity. Achmatowicz et al. (2008) described an efficient and scalable approach to synthesize 6-methyl-5-nitroisoquinoline from 5-nitroisoquinoline using vicarious nucleophilic substitution (VNS) as a key step (Achmatowicz et al., 2008). This method offers potential for application to other aromatic and heteroaromatic nitro compounds.
Applications in Medicinal Chemistry
The compound's relevance in medicinal chemistry has been explored, particularly in the synthesis of potential prodrug systems and inhibitors. For example, Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines, including 6-methyl-5-nitroquinoline derivatives, as potential prodrug systems for bioreductive activation (Couch et al., 2008). Similarly, Dhami et al. (2009) reported the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, analogues of the water-soluble PARP-1 inhibitor 5-AIQ, through Pd-catalysed cyclisations, highlighting its potential in drug development (Dhami et al., 2009).
Antimalarial Activity
6-Methyl-5-nitroisoquinoline derivatives have also been investigated for their antimalarial properties. Werbel et al. (1986) synthesized a series of compounds, including 6-methyl-5-nitroisoquinoline derivatives, and found correlations between their structural properties and antimalarial potency (Werbel et al., 1986).
Bioreductive Activation and Hypoxia-Selective Cytotoxins
The compound's role in bioreductive activation and as hypoxia-selective cytotoxins has been a subject of interest. For instance, Denny et al. (1992) evaluated a series of nitroquinolines, including 6-methyl-5-nitro derivatives, as hypoxia-selective cytotoxins and radiosensitizers of hypoxic cells (Denny et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-methyl-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-11-5-4-9(8)10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPKZGWCMPOFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309107 | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-nitroisoquinoline | |
CAS RN |
188121-31-5 | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188121-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 6-methyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using VNS for the synthesis of 6-methyl-5-nitroisoquinoline compared to other methods?
A1: The research highlights that the described VNS method offers an "efficient and scalable three-step one-pot approach" to synthesizing 6-methyl-5-nitroisoquinoline from readily available 5-nitroisoquinoline []. This suggests advantages in terms of yield, cost-effectiveness, and simplified procedures compared to potential multi-step alternatives.
Q2: Beyond 6-methyl-5-nitroisoquinoline, what other applications does the research suggest for VNS reactions?
A2: While the focus is on 6-methyl-5-nitroisoquinoline, the researchers observed that the "optimized reaction conditions can be applied to a limited number of other aromatic and heteroaromatic nitro compounds" []. This finding opens avenues for exploring the broader utility of VNS in synthesizing similar compounds. Additionally, the study uncovered two new reaction pathways under VNS conditions: one yielding an isoxazole and another resulting in the formal cyclopropanation of an aromatic nitro compound []. These discoveries highlight the potential of VNS for expanding synthetic chemistry toolboxes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


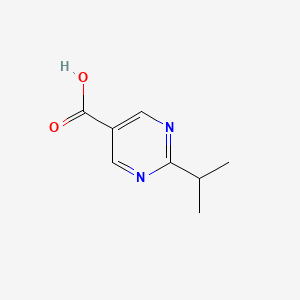
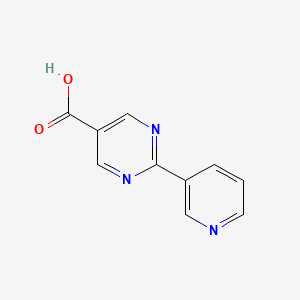


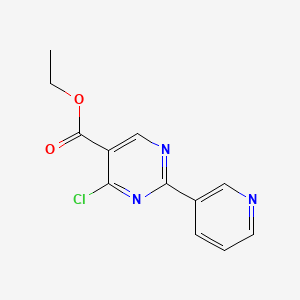

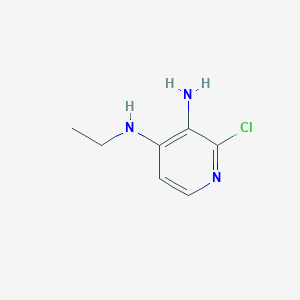
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
